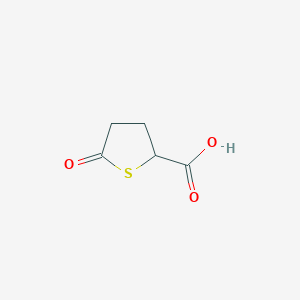

5-Oxotetrahydrothiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxothiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSNMSYPRJCMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)SC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573218 | |

| Record name | 5-Oxothiolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222046-90-4 | |

| Record name | 5-Oxothiolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxothiolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxotetrahydrothiophene-2-carboxylic acid: Properties, Synthesis, and Potential Applications

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of 5-Oxotetrahydrothiophene-2-carboxylic acid. As a molecule incorporating both a thiolactone and a carboxylic acid, this compound presents a unique scaffold for chemical exploration, particularly in the fields of medicinal chemistry and materials science. This document synthesizes known chemical principles of related structures to project the behavior and characteristics of this specific, yet largely uncharacterized, molecule. We will delve into its theoretical reactivity, spectroscopic signatures, and propose methodologies for its synthesis, providing a foundational resource for researchers interested in this novel chemical entity.

Introduction: A Molecule of Interest

5-Oxotetrahydrothiophene-2-carboxylic acid is a heterocyclic compound featuring a five-membered thiolactone ring with a carboxylic acid substituent at the C2 position. The convergence of these two functional groups within a saturated thiophene core suggests a rich and varied chemical reactivity profile. Thiolactones are known to be more reactive than their lactone counterparts towards nucleophilic attack, a property that can be leveraged in various synthetic and biological applications.[1][2] The presence of the carboxylic acid moiety provides a handle for further derivatization, such as amide bond formation, and influences the molecule's overall polarity and solubility.

The structural similarity to 5-oxotetrahydrofuran-2-carboxylic acid, a well-documented chemical intermediate, invites a comparative analysis of their respective chemical behaviors. The substitution of the ring oxygen with sulfur is anticipated to significantly alter the electronic properties and reactivity of the molecule. This guide aims to provide a theoretical framework for understanding and exploring the chemistry of this intriguing thiophene derivative.

Physicochemical Properties: A Comparative Overview

| Property | 5-Oxotetrahydrothiophene -2-carboxylic acid (Predicted) | 5-Oxotetrahydrofuran -2-carboxylic acid (Experimental)[3][4] | Thiophene-2-carboxylic acid (Experimental)[5] |

| Molecular Formula | C₅H₆O₃S | C₅H₆O₄ | C₅H₄O₂S |

| Molecular Weight | 146.16 g/mol | 130.10 g/mol | 128.15 g/mol |

| Appearance | Likely a white to off-white solid | White to light yellow crystalline powder | White solid |

| Melting Point (°C) | Predicted to be in a similar range to the furan analog, potentially slightly higher due to the sulfur atom. | 71-73 | 125–127 |

| Boiling Point (°C) | Expected to be higher than the furan analog due to increased molecular weight and stronger intermolecular forces. | 150-155 (at 0.2 mmHg) | Decomposes |

| Solubility | Expected to be soluble in polar organic solvents like acetone, and moderately soluble in water. | Soluble in acetone. | Soluble in hot water and polar organic solvents. |

| pKa | The carboxylic acid proton's pKa is predicted to be in the acidic range, similar to other carboxylic acids. | ~3.11 (Predicted) | ~3.5 |

Proposed Synthetic Pathways

The synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid has not been explicitly described in the literature. However, based on established methodologies for the synthesis of thiolactones and thiophene-2-carboxylic acids, we can propose the following plausible synthetic routes.

Route 1: From a Thiol-Containing Dicarboxylic Acid

This approach involves the intramolecular cyclization of a suitable precursor, 4-mercaptoadipic acid. The dehydration of this thiol-containing dicarboxylic acid would lead to the formation of the thiolactone ring.

Caption: Proposed synthesis via intramolecular cyclization.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-mercaptoadipic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Coupling Agent: Add a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Route 2: Modification of a Pre-existing Thiophene Ring

An alternative strategy involves the modification of a readily available thiophene derivative. For instance, the oxidation of 2-acetylthiophene can yield thiophene-2-carboxylic acid, which could then undergo further transformations.[5] However, the saturation of the thiophene ring to a tetrahydrothiophene and subsequent introduction of the 5-oxo group would be challenging and require a multi-step synthesis.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of 5-Oxotetrahydrothiophene-2-carboxylic acid is dictated by the interplay between the thiolactone and the carboxylic acid functionalities.

Thiolactone Reactivity

Thiolactones are generally more susceptible to nucleophilic attack than their corresponding lactones.[2] This is attributed to the weaker C-S bond compared to the C-O bond and the better leaving group ability of the thiolate.[2]

Caption: Nucleophilic ring-opening of the thiolactone.

-

Aminolysis: Reaction with amines will readily open the thiolactone ring to form the corresponding amide-thiol.[6][7] This reaction is often rapid and can proceed under mild conditions.

-

Hydrolysis: Under basic conditions, the thiolactone will hydrolyze to the corresponding 4-mercaptoadipic acid.[1]

-

Alcoholysis: Alcohols can react, particularly under acidic or basic catalysis, to yield the corresponding ester-thiol.

Carboxylic Acid Reactivity

The carboxylic acid group at the C2 position offers a versatile handle for a variety of chemical transformations.

-

Esterification: Standard esterification procedures using an alcohol in the presence of an acid catalyst will convert the carboxylic acid to its corresponding ester.

-

Amide Bond Formation: Coupling with an amine using standard peptide coupling reagents (e.g., HATU, HOBt) will form an amide bond.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for 5-Oxotetrahydrothiophene-2-carboxylic acid, which would be crucial for its identification and characterization.

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - A downfield signal for the carboxylic acid proton (typically >10 ppm).- A multiplet for the proton at the C2 position, shifted downfield due to the adjacent carbonyl and sulfur atoms.- Complex multiplets for the methylene protons of the tetrahydrothiophene ring. |

| ¹³C NMR | - Two downfield signals for the carbonyl carbons of the thiolactone and the carboxylic acid.- A signal for the C2 carbon, shifted downfield by the adjacent heteroatom and carbonyl group.- Signals for the methylene carbons of the ring. |

| IR Spectroscopy (cm⁻¹) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- A sharp C=O stretch from the thiolactone, typically at a lower frequency than a lactone (~1680-1720 cm⁻¹).- A C-S stretching vibration. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound.- Fragmentation patterns corresponding to the loss of CO₂, H₂O, and cleavage of the thiolactone ring. |

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 5-Oxotetrahydrothiophene-2-carboxylic acid suggest its potential as a valuable building block in several scientific domains.

-

Medicinal Chemistry: The thiolactone moiety can act as a covalent modifier of biological targets, while the carboxylic acid can be used to tune pharmacokinetic properties or to attach the molecule to a larger scaffold. Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

-

Polymer Chemistry: The ability of the thiolactone to undergo ring-opening polymerization upon reaction with nucleophiles opens up possibilities for the synthesis of novel sulfur-containing polymers with unique properties.[6][7]

-

Chemical Biology: As a latent thiol, this molecule could be used as a tool to introduce thiol groups into biological systems in a controlled manner.[7]

Conclusion

5-Oxotetrahydrothiophene-2-carboxylic acid represents a scientifically intriguing yet underexplored molecule. This guide has provided a theoretical framework for its chemical properties, potential synthetic strategies, and likely reactivity based on the well-established chemistry of related compounds. The dual functionality of a reactive thiolactone and a versatile carboxylic acid makes it a promising candidate for further investigation, with potential applications spanning from drug discovery to materials science. It is our hope that this in-depth technical guide will serve as a valuable resource and a catalyst for future experimental exploration of this novel compound.

References

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

- Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Journal of General Chemistry, 78(1), 133-138.

- Khusnutdinov, R. I., et al. (2004).

- Lowe, J. T., & Panek, J. S. (2010). Comparison of the reactivity of β-thiolactones and β-lactones toward ring-opening by thiols and amines. Organic & Biomolecular Chemistry, 8(20), 4668-4671.

- Google Patents. Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]

-

Wikipedia. Thiolactone. [Link]

- Es-Sayed, M., et al. (2022). Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. RSC Advances, 12(49), 31955-31963.

-

NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]

-

PubChem. 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid. [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

- Es, F. V., et al. (2011). One-Pot Multistep Reactions Based on Thiolactones: Extending the Realm of Thiol−Ene Chemistry in Polymer Synthesis. Journal of the American Chemical Society, 133(38), 15032-15035.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

- Gois, P. M., & Afonso, C. A. (2014). Thiolactone chemistry, a versatile platform for macromolecular engineering. Polymer Chemistry, 5(13), 3976-3986.

Sources

- 1. Thiolactone - Wikipedia [en.wikipedia.org]

- 2. Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Oxotetrahydrofuran-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiolactone chemistry, a versatile platform for macromolecular engineering - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Oxotetrahydrothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxotetrahydrothiophene-2-carboxylic acid, a captivating heterocyclic molecule, stands at the intersection of functionality and structural complexity. As a thiolactone derivative, it holds significant promise in the realm of medicinal chemistry and drug development, particularly as a potential scaffold for novel therapeutics. This guide provides a comprehensive exploration of its molecular architecture, delving into the nuanced conformational landscape of the five-membered thiolactone ring and the influential role of the carboxylic acid substituent. By synthesizing theoretical principles with data from analogous structures, this document offers a predictive yet rigorous understanding of this intriguing compound, laying a foundational framework for future research and application.

Introduction: The Significance of a Sulfur-Containing Heterocycle

5-Oxotetrahydrothiophene-2-carboxylic acid, also known as 2-carboxy-gamma-thiobutyrolactone, belongs to the family of thiolactones, which are sulfur-containing analogues of lactones. The incorporation of a sulfur atom into the heterocyclic ring imparts unique physicochemical properties, including altered bond lengths, bond angles, and electronic distribution compared to its oxygen-containing counterpart, 5-oxotetrahydrofuran-2-carboxylic acid. These subtle yet significant differences can have a profound impact on the molecule's biological activity, metabolic stability, and potential as a drug candidate.

Thiolactones are present in some natural products and have been explored for a variety of therapeutic applications.[1] For instance, the antibiotic thiolactomycin, a γ-thiolactone, is known for its anti-mycobacterial activity.[1] Furthermore, the thiolactone moiety can serve as a prodrug, masking a reactive thiol group until it is released in vivo through hydrolysis.[2] This strategy can enhance the pharmacokinetic profile of thiol-containing drugs.[2] The presence of both a chiral center at the 2-position and a flexible five-membered ring makes the study of 5-Oxotetrahydrothiophene-2-carboxylic acid's three-dimensional structure and conformational preferences crucial for understanding its potential interactions with biological targets.

Molecular Structure and Conformational Landscape

The molecular structure of 5-Oxotetrahydrothiophene-2-carboxylic acid is characterized by a saturated five-membered ring containing a sulfur atom, a ketone group at the 5-position, and a carboxylic acid group at the 2-position. The inherent strain in a five-membered ring system precludes a planar conformation, leading to a puckered structure to alleviate this strain.

The Thiolactone Ring: A Dance Between Envelope and Twist Conformations

Saturated five-membered rings, such as the tetrahydrothiophene core of our molecule of interest, predominantly adopt two low-energy conformations: the envelope (E) and the twist (T) (or half-chair) forms.

-

Envelope Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane, resembling a sealed envelope.

-

Twist Conformation: In the twist form, three atoms are roughly coplanar, with the other two atoms displaced on opposite sides of the plane.

The energy barrier between these conformations is typically low, allowing for rapid interconversion at room temperature. The exact conformational preference and the degree of puckering are influenced by the nature of the heteroatom and the substituents on the ring. For 5-Oxotetrahydrothiophene-2-carboxylic acid, the presence of the sp²-hybridized carbonyl carbon at the 5-position and the carboxylic acid group at the 2-position will significantly influence the conformational equilibrium.

Below is a conceptual diagram illustrating the pseudorotational pathway of a five-membered ring, showcasing the transition between envelope and twist conformations.

Caption: Interconversion between envelope and twist conformations in a five-membered ring.

The Carboxylic Acid Substituent: Orientation and Hydrogen Bonding

The carboxylic acid group at the 2-position can exist in different orientations relative to the thiolactone ring. The two primary conformations of the carboxylic acid hydroxyl group are syn and anti , referring to the dihedral angle of the H-O-C=O bonds. The syn conformation is generally more stable due to the formation of an intramolecular hydrogen bond.[3]

The orientation of the entire carboxylic acid group (axial vs. equatorial in relation to the puckered ring) will be a critical factor in determining the overall molecular conformation. Steric hindrance and potential intramolecular hydrogen bonding between the carboxylic acid and the carbonyl oxygen of the thiolactone ring will play a significant role in dictating the most stable arrangement.

Methodologies for Structural and Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the molecular structure and conformation of 5-Oxotetrahydrothiophene-2-carboxylic acid.

Experimental Approaches

| Technique | Information Gained | Key Considerations |

| X-ray Crystallography | Provides precise bond lengths, bond angles, and the solid-state conformation of the molecule.[1] | Requires the growth of high-quality single crystals. The observed conformation may be influenced by crystal packing forces. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the connectivity and the chemical environment of atoms. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can elucidate the solution-state conformation. | The observed spectra represent a time-average of rapidly interconverting conformers. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as the carbonyl groups of the thiolactone and the carboxylic acid, and the hydroxyl group.[4] | Provides limited direct information on the three-dimensional conformation. |

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: Dissolve the purified 5-Oxotetrahydrothiophene-2-carboxylic acid in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, or a mixture with a less polar solvent like hexane). Allow the solvent to evaporate slowly at a constant temperature.

-

Crystal Mounting: Select a single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the space group. The positions of the atoms in the unit cell are determined using direct methods or Patterson methods, followed by refinement to obtain the final crystal structure.

Computational Modeling

Computational chemistry provides a powerful tool to complement experimental data and to explore the conformational energy landscape of molecules.

| Method | Application | Strengths and Limitations |

| Density Functional Theory (DFT) | Calculation of optimized geometries, relative energies of different conformers, and vibrational frequencies.[5] | Provides a good balance between accuracy and computational cost. The choice of functional and basis set is crucial for obtaining reliable results. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the molecule over time, providing insights into conformational flexibility and interconversion pathways. | Can explore a larger conformational space than static calculations but is computationally more demanding. The accuracy is dependent on the force field used. |

Computational Workflow: Conformational Analysis using DFT

Caption: A typical workflow for computational conformational analysis.

Applications in Drug Development

The unique structural features of 5-Oxotetrahydrothiophene-2-carboxylic acid make it an attractive scaffold in drug discovery.

-

Scaffold for Novel Therapeutics: The rigid, yet conformationally adaptable, five-membered ring can serve as a template for the design of small molecule inhibitors of enzymes or protein-protein interactions. The carboxylic acid and the thiolactone carbonyl offer points for further chemical modification to optimize binding affinity and selectivity.

-

Prodrug Strategies: As previously mentioned, the thiolactone can act as a prodrug moiety, releasing a thiol-containing active compound upon hydrolysis.[2] This can improve the oral bioavailability and stability of the parent drug.

-

Bioisosteric Replacement: The thiolactone ring can be considered a bioisostere of other five-membered ring systems found in known drugs, potentially leading to compounds with improved properties.

Conclusion

While direct experimental data for 5-Oxotetrahydrothiophene-2-carboxylic acid remains to be fully elucidated in the public domain, a robust understanding of its molecular structure and conformational behavior can be inferred from established chemical principles and data from analogous compounds. The puckered thiolactone ring is expected to exist in a dynamic equilibrium between envelope and twist conformations, with the precise preference dictated by the substitution pattern. The carboxylic acid group adds another layer of conformational complexity. A combined experimental and computational approach is paramount to fully unravel the intricate structural details of this promising molecule. Further investigation into this compound and its derivatives is warranted, given its potential as a versatile building block in the design of next-generation therapeutics.

References

-

de la Mora-Luz, I., et al. (2024). Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. RSC Advances, 14(1), 40287-40298. [Link]

-

PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Tse, M. K., et al. (2018). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Molecules, 23(8), 1887. [Link]

-

McCourt, R. O., et al. (2018). Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol–Ene and Acyl Thiol–Yne Cyclization. Organic Letters, 20(10), 2948-2951. [Link]

-

Saadeh, H. A., et al. (2010). GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis. Journal of forensic sciences, 55(4), 1027-1033. [Link]

-

PubChem. (n.d.). Tetrahydrothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Demir, S., & Gökce, H. (2018). Theoretical Conformational Studies of Thiol and Thione Forms of Thioacetic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-980. [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Nagy, P. I. (2014). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of physical chemistry. B, 118(16), 4333-4344. [Link]

-

McCourt, R. O., et al. (2018). Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol-Ene and Acyl Thiol-Yne Cyclization. Organic Letters, 20(10), 2948-2951. [Link]

-

Goff, Z. R., et al. (2023). γ-Functional Iminiumthiolactones for the Single and Double Modification of Peptides. Bioconjugate chemistry, 34(11), 2055-2063. [Link]

-

Lescop, E., et al. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. International journal of molecular sciences, 23(23), 15309. [Link]

-

Dugarte, N. Y., et al. (2010). Matrix Photochemistry at Low Temperatures and Spectroscopic Properties of γ-Butyrothiolactone. The Journal of Physical Chemistry A, 114(33), 8658-8665. [Link]

-

Kuş, M. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 21(1), 62-71. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

De-la-Luz-López, M., et al. (1975). IR Spectroscopic Characterization of 2-thiohydantoins and 2-thiobarbiturates. Spectrochimica Acta Part A: Molecular Spectroscopy, 31(7), 921-929. [Link]

-

Lu, L. Q., et al. (2008). trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. Acta crystallographica. Section E, Structure reports online, 64(Pt 12), o2399. [Link]

-

Alabugin, I. V., et al. (2015). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein journal of organic chemistry, 11, 2374-2382. [Link]

-

Bora, R. O., et al. (2010). conformational analysis of a thiosemicarbazone derivative having in vitro antimicrobial activity by molecular mechanics and ab initio methods. Proceedings, 4(1), 1. [Link]

-

PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Tang, H., et al. (2012). δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors. Bioorganic & medicinal chemistry letters, 22(3), 1339-1342. [Link]

-

Gzella, A., et al. (2018). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 23(11), 2991. [Link]

-

Olar, R., et al. (2012). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 60(5), 648-657. [Link]

-

NIST. (n.d.). Butyrolactone. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Methylbutyrolactone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to the Stability and Degradation of 5-Oxotetrahydrothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Oxotetrahydrothiophene-2-carboxylic acid, a sulfur-containing heterocyclic molecule, holds potential as a versatile building block in medicinal chemistry and materials science. Its unique structure, incorporating a thiolactone, a saturated heterocyclic ring, and a carboxylic acid, presents a distinct stability profile that warrants thorough investigation. This technical guide provides a comprehensive analysis of the potential stability challenges and degradation pathways of 5-oxotetrahydrothiophene-2-carboxylic acid. Drawing upon established principles of organic chemistry and data from related molecular classes, this document outlines a predictive framework for its degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, it details robust experimental protocols for conducting forced degradation studies and presents advanced analytical methodologies for the separation and characterization of potential degradation products. This guide is intended to be an essential resource for researchers engaged in the development and characterization of molecules containing the 5-oxotetrahydrothiophene-2-carboxylic acid scaffold.

Introduction: The Chemical Landscape of 5-Oxotetrahydrothiophene-2-carboxylic acid

5-Oxotetrahydrothiophene-2-carboxylic acid is a chiral molecule featuring a five-membered saturated ring containing a sulfur atom (a tetrahydrothiophene), a ketone group at the 5-position (forming a thiolactone), and a carboxylic acid at the 2-position. The interplay of these functional groups dictates its chemical reactivity and, consequently, its stability. The thiolactone moiety is analogous to a lactone but with a sulfur atom replacing the oxygen in the ring, which can influence its susceptibility to nucleophilic attack. The tetrahydrothiophene ring, being saturated, is generally more stable than its aromatic counterpart, thiophene. However, the sulfur atom is susceptible to oxidation. The carboxylic acid group can participate in various reactions and may influence the overall stability of the molecule.

Due to the limited availability of direct stability studies on this specific molecule, this guide will extrapolate from the known chemistry of thiolactones, tetrahydrothiophenes, and carboxylic acids to predict its stability profile and degradation pathways.

Predicted Stability Profile and Degradation Pathways

The stability of 5-Oxotetrahydrothiophene-2-carboxylic acid is likely to be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these vulnerabilities is critical for the development of stable formulations and for predicting potential in vivo metabolic pathways.

Hydrolytic Degradation: The Vulnerability of the Thiolactone Ring

The thiolactone ring is the most probable site of hydrolytic degradation. Thiolactones, like their lactone counterparts, can undergo hydrolysis under both acidic and basic conditions to yield the corresponding mercapto-carboxylic acid.[1]

-

Base-Catalyzed Hydrolysis : Under basic conditions, the thiolactone ring is expected to be readily cleaved via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This would result in the formation of a transient tetrahedral intermediate, followed by ring-opening to yield the corresponding mercapto dicarboxylic acid.[1][2]

-

Acid-Catalyzed Hydrolysis : Acidic conditions can also promote hydrolysis, likely through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water.

Proposed Hydrolytic Degradation Pathway:

Caption: Proposed hydrolytic degradation of 5-Oxotetrahydrothiophene-2-carboxylic acid.

Oxidative Degradation: Targeting the Sulfur Atom

The sulfur atom in the tetrahydrothiophene ring is a primary target for oxidation. Thioethers are known to be oxidized to sulfoxides and subsequently to sulfones.[3][4] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can readily effect these transformations.[3][4]

-

Formation of Sulfoxide and Sulfone : The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to attack by electrophilic oxidizing agents. The initial oxidation product would be the corresponding sulfoxide, which can exist as two diastereomers due to the new chiral center at the sulfur atom. Further oxidation would lead to the formation of the sulfone.

Proposed Oxidative Degradation Pathway:

Caption: Proposed oxidative degradation pathway of 5-Oxotetrahydrothiophene-2-carboxylic acid.

Thermal Degradation: Potential for Decarboxylation and Ring Scission

At elevated temperatures, 5-Oxotetrahydrothiophene-2-carboxylic acid may undergo several degradation reactions. The thermal stability of heterocyclic compounds can vary significantly depending on their structure and substituents.[5]

-

Decarboxylation : Carboxylic acids, particularly those with an adjacent electron-withdrawing group, can undergo decarboxylation upon heating.[3] In this case, the thiolactone carbonyl could facilitate the loss of carbon dioxide, leading to the formation of 5-oxotetrahydrothiophene.

-

Ring Scission : Thiolactones have been shown to be more thermally stable than their lactone analogs.[6] However, at sufficiently high temperatures, thermal decomposition can lead to the extrusion of carbon oxysulfide (COS) and the formation of an alkene. For β-thiolactones, this is a known decomposition pathway.[6][7] While the target molecule is a γ-thiolactone, a similar ring fragmentation process cannot be ruled out, potentially leading to unsaturated carboxylic acids.

Proposed Thermal Degradation Pathways:

Caption: Proposed thermal degradation pathways for 5-Oxotetrahydrothiophene-2-carboxylic acid.

Photodegradation: Assessing Light Sensitivity

The photostability of a molecule is dependent on its ability to absorb UV or visible light and the efficiency of the subsequent photochemical reactions. While the tetrahydrothiophene ring itself does not have a strong chromophore, the carbonyl group of the thiolactone and the carboxylic acid moiety may absorb UV radiation, potentially leading to degradation. The specific degradation pathway would depend on the excited state chemistry of the molecule.

A Framework for Forced Degradation Studies

A systematic forced degradation study is essential to elucidate the degradation pathways and to develop a stability-indicating analytical method.[8][9][10][11][12] The following experimental design provides a robust starting point for investigating the stability of 5-Oxotetrahydrothiophene-2-carboxylic acid.

Experimental Protocols

Table 1: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 1, 6, 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |

| Thermal | Solid State | 80°C, 100°C, 120°C | 24, 48, 72 hours |

| Photolytic | ICH Option 2 (Xenon lamp) | Room Temperature | As per ICH Q1B |

Step-by-Step Methodology:

-

Sample Preparation : Prepare a stock solution of 5-Oxotetrahydrothiophene-2-carboxylic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Stress Application :

-

Hydrolysis : To an aliquot of the stock solution, add an equal volume of the acidic or basic solution. For the control, add an equal volume of purified water.

-

Oxidation : To an aliquot of the stock solution, add the oxidizing agent.

-

Thermal : Place the solid compound in a controlled temperature oven.

-

Photolytic : Expose the solution and solid compound to a light source as specified in ICH guidelines. Protect a control sample from light.

-

-

Neutralization : After the specified time points, neutralize the acidic and basic samples to prevent further degradation.

-

Sample Analysis : Analyze the stressed samples and the control sample using a suitable stability-indicating analytical method.

Experimental Workflow Diagram

Caption: Experimental workflow for the forced degradation study of 5-Oxotetrahydrothiophene-2-carboxylic acid.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for separating 5-Oxotetrahydrothiophene-2-carboxylic acid from its potential degradation products.

-

Column : A C18 column is a good starting point for method development.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve optimal separation of the polar parent compound and its potentially more or less polar degradants.

-

Detection : A photodiode array (PDA) detector is useful for initial method development to monitor the peak purity and to select the optimal wavelength for quantification.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is indispensable for the identification and structural elucidation of the degradation products.

-

Ionization : Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal conditions for detecting the parent compound and its degradants.

-

Mass Analyzer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended to obtain accurate mass measurements, which are crucial for determining the elemental composition of the degradation products.

-

Tandem MS (MS/MS) : Fragmentation analysis of the parent compound and the degradation products will provide valuable structural information to confirm their identities.

Table 2: Predicted Degradation Products and Their Expected m/z Values

| Degradation Pathway | Predicted Product | Molecular Formula | Expected [M-H]⁻ |

| Hydrolysis | 4-Mercapto-1,2-pentanedioic acid | C₅H₈O₄S | 179.01 |

| Oxidation | 5-Oxo-1-oxotetrahydrothiophene-2-carboxylic acid | C₅H₆O₄S | 177.00 |

| Oxidation | 5-Oxo-1,1-dioxotetrahydrothiophene-2-carboxylic acid | C₅H₆O₅S | 193.00 |

| Thermal (Decarboxylation) | 5-Oxotetrahydrothiophene | C₄H₆OS | 101.01 |

Conclusion and Future Perspectives

This technical guide provides a scientifically grounded, albeit predictive, framework for understanding the stability of 5-Oxotetrahydrothiophene-2-carboxylic acid. The proposed degradation pathways are based on the established reactivity of its constituent functional groups. The outlined experimental protocols and analytical methodologies offer a robust strategy for researchers to systematically investigate the stability of this molecule and to develop validated stability-indicating methods.

Future experimental work should focus on executing these forced degradation studies to confirm the predicted degradation pathways and to identify any unexpected degradation products. The insights gained from such studies will be invaluable for the successful development of pharmaceuticals, agrochemicals, and materials that incorporate the 5-oxotetrahydrothiophene-2-carboxylic acid scaffold, ensuring their quality, safety, and efficacy.

References

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Retrieved from [Link]

-

ACS Publications. (2013). Chemistry of the β-Thiolactones: Substituent and Solvent Effects on Thermal Decomposition and Comparison with the β-Lactones. Retrieved from [Link]

-

National Institutes of Health. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

PubMed. (2015). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydrothiophene. Retrieved from [Link]

-

National Institutes of Health. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

-

ResearchGate. (2016). Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo and W-containing layered double hydroxides. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

University of Delaware. (n.d.). Degradable polymers from thionolactone radical ring-opening copolymerization. Retrieved from [Link]

-

MDPI. (2022). Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles. Retrieved from [Link]

-

ACS Publications. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved from [Link]

-

University of Padua. (2015). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]

-

Wiley Online Library. (2017). CHAPTER 9: Thiolactones as Functional Handles for Polymer Synthesis and Modification. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Retrieved from [Link]

-

ACS Publications. (2013). Chemistry of the β-Thiolactones: Substituent and Solvent Effects on Thermal Decomposition and Comparison with the β-Lactones. Retrieved from [Link]

-

ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Retrieved from [Link]

-

National Institutes of Health. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Bio-protocol. (2019). 2.6. Thiolactone Hydrolysis Assay on Purified Proteins. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Thiophene Oxidation and Reduction Chemistry. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

-

ACS Publications. (2018). Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates. Retrieved from [Link]

-

Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

ResearchGate. (2020). Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. Retrieved from [Link]

-

National Institutes of Health. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

-

BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved from [Link]

-

MDPI. (2023). A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. Retrieved from [Link]

-

YouTube. (2019). 03.03 Oxidation Reactions of Thiols. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiolactone. Retrieved from [Link]

-

SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

PubMed. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Retrieved from [Link]

-

ScienceDirect. (2023). Recent advances in the production of 2,5-furandicarboxylic acid from biorenewable resources. Retrieved from [Link]

-

ResearchGate. (2000). Kinetics of thermal decomposition of sulfur-containing amino acids. Retrieved from [Link]

-

PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. Thiolactone - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. sgs.com [sgs.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid

Introduction

5-Oxotetrahydrothiophene-2-carboxylic acid, a sulfur-containing heterocyclic compound, represents a scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural features, including a thiolactone ring and a carboxylic acid moiety, offer multiple points for chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. The thiolactone functionality is known to be present in various biologically active molecules and can act as a reactive handle for covalent modification of biological targets. This document provides a detailed guide to plausible synthetic routes for this target molecule, offering in-depth protocols and mechanistic insights to aid in its laboratory- and large-scale preparation.

Synthetic Strategies: An Overview

The synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid can be approached through several strategic disconnections. This guide will focus on three primary and chemically robust strategies:

-

Intramolecular Cyclization of 2-Mercaptosuccinic Acid: A direct approach involving the formation of the thiolactone ring from a readily available acyclic precursor.

-

Dieckmann Condensation of a Thia-Diester: A classic cyclization strategy to form the five-membered ring, followed by hydrolysis to the target carboxylic acid.

-

Michael Addition and Subsequent Cyclization: A convergent approach where the carbon-sulfur bond is formed via a Michael addition, followed by an intramolecular cyclization.

Each of these routes offers distinct advantages and presents unique challenges, which will be discussed in detail.

Route 1: Intramolecular Cyclization of 2-Mercaptosuccinic Acid

This is arguably the most direct approach, starting from the commercially available 2-mercaptosuccinic acid.[1] The core of this strategy lies in the selective activation of one of the carboxylic acid groups to facilitate an intramolecular nucleophilic attack by the thiol group, leading to the formation of the stable five-membered thiolactone ring.

Principle and Mechanistic Insight

The key to this synthesis is the selective activation of the carboxylic acid at the 1-position over the one at the 4-position to favor the formation of the desired γ-thiolactone. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester, which is then readily attacked by the nucleophilic thiol. The reaction is driven by the formation of the thermodynamically stable five-membered ring.

Caption: Route 1: Cyclization of 2-Mercaptosuccinic Acid.

Detailed Protocol: Cyclization using Thionyl Chloride

-

Activation of Carboxylic Acid:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-mercaptosuccinic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The progress can be monitored by observing the disappearance of the starting material.

-

-

Intramolecular Cyclization:

-

Upon completion of the activation step, cool the reaction mixture to room temperature.

-

The cyclization may occur spontaneously upon formation of the acid chloride. To ensure complete cyclization, the reaction mixture can be stirred at room temperature for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Route 2: Dieckmann Condensation of a Thia-Diester

The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters through an intramolecular Claisen condensation of a diester.[2][3] This route involves the preparation of a suitable diester precursor, followed by a base-mediated cyclization.

Principle and Mechanistic Insight

The synthesis begins with the preparation of diethyl 3-thiaglutarate. This is achieved by the reaction of ethyl thioglycolate with ethyl acrylate in the presence of a base. The resulting diester then undergoes an intramolecular cyclization in the presence of a strong base, such as sodium ethoxide, to yield ethyl 5-oxotetrahydrothiophene-2-carboxylate. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Caption: Route 2: Dieckmann Condensation Pathway.

Detailed Protocol

-

Synthesis of Diethyl 3-thiaglutarate:

-

To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in ethanol, add ethyl thioglycolate (1 equivalent) dropwise at 0 °C.

-

Stir the mixture for 30 minutes, then add ethyl acrylate (1 equivalent) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diester. Purify by vacuum distillation.

-

-

Dieckmann Condensation:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene.

-

Heat the suspension to reflux and add a solution of diethyl 3-thiaglutarate (1 equivalent) in anhydrous toluene dropwise over a period of 1-2 hours.

-

Continue to reflux for an additional 2-4 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

-

-

Hydrolysis to the Carboxylic Acid:

-

To the crude ethyl 5-oxotetrahydrothiophene-2-carboxylate, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product. Recrystallization may be necessary for further purification.

-

Route 3: Michael Addition and Subsequent Cyclization

This route utilizes a conjugate addition of a sulfur nucleophile to an α,β-unsaturated dicarbonyl compound, followed by an intramolecular cyclization to form the thiolactone ring.

Principle and Mechanistic Insight

The reaction proceeds via a thia-Michael addition of a sulfur nucleophile, such as hydrogen sulfide or a protected equivalent, to an α,β-unsaturated diester like diethyl maleate or fumarate.[4][5] This forms a stable intermediate which can then be induced to cyclize, often under acidic or basic conditions, to form the 5-oxotetrahydrothiophene-2-carboxylate ester. Subsequent hydrolysis yields the target carboxylic acid.

Caption: Route 3: Michael Addition and Cyclization Pathway.

Detailed Protocol

-

Michael Addition:

-

In a round-bottom flask, dissolve diethyl maleate (1 equivalent) in a suitable solvent like ethanol.

-

Add a solution of sodium hydrosulfide (NaSH) (1.1 equivalents) in ethanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

-

Cyclization and Esterification (if necessary):

-

After the Michael addition is complete, acidify the reaction mixture with a strong acid (e.g., concentrated sulfuric acid) and heat to reflux. This will promote the intramolecular cyclization to the thiolactone.

-

The ester will likely remain intact under these conditions.

-

-

Hydrolysis:

-

After cyclization, the ester can be hydrolyzed as described in Route 2, step 3, using a strong base followed by acidification to yield the final product.

-

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Cyclization of 2-Mercaptosuccinic Acid | Route 2: Dieckmann Condensation | Route 3: Michael Addition and Cyclization |

| Starting Materials | Readily available 2-mercaptosuccinic acid.[1] | Requires synthesis of the diester precursor. | Commercially available α,β-unsaturated diesters and simple sulfur nucleophiles. |

| Number of Steps | 1-2 steps | 3 steps | 2-3 steps |

| Potential Yield | Moderate to good, depends on the efficiency of the cyclization. | Can be high, but requires optimization of each step. | Variable, depends on the efficiency of the Michael addition and cyclization. |

| Scalability | Potentially scalable, but may require careful control of the activation step. | Scalable, as Dieckmann condensations are well-established industrial reactions. | Potentially scalable, though handling of H2S or its equivalents may pose challenges. |

| Stereochemical Control | If a stereochemically pure starting material is used, the stereocenter at C2 can be retained. | The stereocenter at C2 is created during the synthesis and will result in a racemic mixture unless a chiral auxiliary or catalyst is used. | The stereocenter at C2 is created during the Michael addition and will likely result in a racemic mixture. |

| Key Challenges | Selective activation of one carboxylic acid group. | Synthesis and purification of the intermediate diester. | Control of side reactions during the Michael addition and cyclization. |

Conclusion

The synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid can be achieved through several viable synthetic routes. The choice of the most appropriate method will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the need for stereochemical control. The protocols and insights provided in this application note offer a solid foundation for the successful preparation of this valuable heterocyclic building block for applications in drug discovery and development.

References

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

-

Research Square. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective Synthesis of γ-Hydroxy α,β-Epoxyesters and Their Conversion into β-Hydroxy α-Sulfenyl γ-Butyrolactones. Retrieved from [Link]

-

ResearchGate. (n.d.). Michael Addition of Thiol Compounds on ω-Maleate Poly(ethylene oxide)s: Model Study for the “Site-Specific” Modification of Proteins. Retrieved from [Link]

-

Semantic Scholar. (n.d.). ChemInform Abstract: The Synthesis of 5‐Alkoxy and 5‐Amino Substituted Thiophenes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation. Retrieved from [Link]

-

MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thionation of Some α,β-Unsaturated Steroidal Ketones. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Retrieved from [Link]

-

AIP Publishing. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

MDPI. (n.d.). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Retrieved from [Link]

-

Final Draft. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Retrieved from [Link]

-

PubMed. (n.d.). Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol-Ene and Acyl Thiol-Yne Cyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiol-Maleimide Michael Addition Click Reaction: A New Route to Surface Modification of Porous Polymeric Monolith. Retrieved from [Link]

-

PubMed. (2015). A jack-of-all-trades: 2-mercaptosuccinic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone and their applications in step-growth and radical polymerization approaches. Retrieved from [Link]

Sources

Synthesis of 5-Oxotetrahydrothiophene-2-carboxylic Acid: A Detailed Protocol for Researchers

For correspondence:

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on a robust and well-documented Dieckmann condensation of a dialkyl 3-thiaadipate, followed by hydrolysis of the resulting β-keto ester. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible outcomes.

Introduction

5-Oxotetrahydrothiophene-2-carboxylic acid is a sulfur-containing heterocyclic molecule that has garnered interest due to its structural similarity to biologically active γ-butyrolactones. The presence of the thiolactone moiety introduces unique chemical properties and potential for diverse biological interactions. This protocol outlines a reliable synthetic route, beginning with the preparation of a key diester intermediate, followed by an intramolecular cyclization and subsequent hydrolysis to yield the target carboxylic acid.

Theoretical Framework and Reaction Mechanism

The synthetic strategy hinges on the Dieckmann condensation, a powerful intramolecular reaction for the formation of five- and six-membered rings. In this case, a dialkyl 3-thiaadipate undergoes base-catalyzed cyclization to form the corresponding alkyl 4-oxotetrahydrothiophene-3-carboxylate. The mechanism, analogous to the Claisen condensation, involves the deprotonation of an α-carbon to one of the ester groups, followed by nucleophilic attack of the resulting enolate on the other ester carbonyl. Subsequent elimination of an alkoxide group yields the cyclic β-keto ester. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid.

Materials and Reagents

| Reagent | Grade | Supplier |

| Methyl thioglycolate | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Methyl acrylate | 99%, contains MEHQ | Sigma-Aldrich |

| Sodium methoxide | 95% | Sigma-Aldrich |

| Methanol | Anhydrous, 99.8% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Hydrochloric acid | 37% | Sigma-Aldrich |

| Sodium hydroxide | ≥98%, pellets | Sigma-Aldrich |

| Sodium chloride | ≥99% | Sigma-Aldrich |

| Magnesium sulfate | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Sigma-Aldrich |

Step-by-Step Protocol

Part 1: Synthesis of Dimethyl 3-thiaadipate

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add 50 mL of anhydrous methanol.

-

Base Addition: Carefully add sodium methoxide (0.54 g, 10 mmol) to the methanol and stir until fully dissolved.

-

Thiol Addition: To this solution, add methyl thioglycolate (10.6 g, 100 mmol) dropwise via the dropping funnel over 15 minutes.

-

Michael Addition: Cool the reaction mixture to 0 °C using an ice bath. Add methyl acrylate (9.0 g, 105 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Neutralize the reaction mixture with concentrated hydrochloric acid. Remove the methanol under reduced pressure. Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 3-thiaadipate as a colorless oil. The product is typically used in the next step without further purification.

Part 2: Dieckmann Condensation to Methyl 4-oxotetrahydrothiophene-3-carboxylate

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add 100 mL of anhydrous toluene.

-

Base Suspension: Add sodium methoxide (5.4 g, 100 mmol) to the toluene and heat the suspension to reflux with vigorous stirring.

-

Cyclization: Add the crude dimethyl 3-thiaadipate (19.4 g, 100 mmol) from Part 1 dropwise to the refluxing suspension over 1 hour.

-

Reaction Completion: Continue refluxing for an additional 4 hours. The reaction mixture will become a thick, yellowish slurry.

-

Work-up: Cool the reaction mixture to room temperature and carefully add 50 mL of 10% hydrochloric acid. Separate the organic layer and wash it with 50 mL of water and 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude product is a mixture of isomers. Selective hydrolysis and decarboxylation can be employed to isolate the desired isomer if necessary, as detailed in the literature. For the purpose of obtaining the target carboxylic acid, the mixture can be carried forward.

Part 3: Hydrolysis to 5-Oxotetrahydrothiophene-2-carboxylic acid

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude methyl 4-oxotetrahydrothiophene-3-carboxylate (16.0 g, 100 mmol) in 100 mL of a 1:1 mixture of methanol and 2 M sodium hydroxide solution.

-

Hydrolysis: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Remove the methanol under reduced pressure. Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid.

-

Extraction: Extract the acidified solution with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Oxotetrahydrothiophene-2-carboxylic acid.

-

Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure 5-Oxotetrahydrothiophene-2-carboxylic acid as a white solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| Dimethyl 3-thiaadipate | C₇H₁₂O₄S | 192.23 | >90% | Colorless oil |

| Methyl 4-oxotetrahydrothiophene-3-carboxylate | C₆H₈O₃S | 160.19 | 70-80% | Yellowish oil |

| 5-Oxotetrahydrothiophene-2-carboxylic acid | C₅H₆O₃S | 146.16 | >85% | White solid |

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low yield in Dieckmann condensation | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Use a stronger base like sodium hydride if necessary. Ensure vigorous stirring to maintain a good suspension of the base. |

| Difficulty in purification | Presence of isomeric byproducts. | Column chromatography of the ester intermediate may be necessary for very high purity. Refer to literature for selective hydrolysis and decarboxylation conditions to isolate the desired isomer. |

| Incomplete hydrolysis | Insufficient reaction time or base concentration. | Increase the reaction time or the concentration of the sodium hydroxide solution. Monitor the reaction by TLC until the starting ester is fully consumed. |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium methoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

-

Methyl acrylate is a flammable liquid and a lachrymator. Handle in a well-ventilated area.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

References

-

Hromatka, O., Binder, D., & Eichinger, K. (1973). Über den Mechanismus der Dieckmann-Reaktion von 3-(Methoxycarbonylmethylthio)-propionsäuremethylester. Monatshefte für Chemie / Chemical Monthly, 104(5), 1343-1347. [Link]

-

Woodward, R. B., & Eastman, R. H. (1946). The Structure of the Thiolactone from α-Angelicalactone and Hydrogen Sulfide. Journal of the American Chemical Society, 68(11), 2229–2235. [Link]

-

Dieckmann, W. (1900). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2688. [Link]

Enantioselective synthesis of chiral 5-Oxotetrahydrothiophene-2-carboxylic acid

Application Note & Protocol

Topic: Enantioselective Synthesis of Chiral 5-Oxotetrahydrothiophene-2-carboxylic Acid

Introduction: The Significance of Chiral Thiolactones

Chiral γ-thiolactones, particularly those with a quaternary stereocenter such as 5-oxotetrahydrothiophene-2-carboxylic acid, are valuable and highly sought-after building blocks in modern organic synthesis and drug development. The thiolactone moiety, a sulfur analog of the lactone ring, serves as a versatile functional group. It can act as a latent thiol, which can be unmasked through nucleophilic ring-opening to participate in thiol-ene click reactions, disulfide bond formation, or other sulfur-specific transformations.[1] The presence of a chiral center at the C2 position introduces stereochemical complexity that is critical for the biological activity of many pharmaceutical agents and the properties of advanced materials.

The enantioselective synthesis of this target molecule presents a significant challenge: the construction of a sterically congested quaternary carbon stereocenter adjacent to a carbonyl group. This guide provides a comprehensive overview of two robust strategies for achieving this synthesis with high enantiopurity: (A) Asymmetric Catalytic Oxidation for the direct formation of the chiral center, and (B) Enzymatic Kinetic Resolution for the efficient separation of a racemic mixture.

Strategic Overview: Asymmetric Synthesis vs. Kinetic Resolution

Choosing the optimal synthetic strategy depends on factors such as available starting materials, desired scale, and the specific enantiomer required. This guide details protocols for both approaches to provide maximum flexibility for researchers.

-

Strategy A: Asymmetric Oxidation: This approach is elegant and atom-economical, aiming to create the desired enantiomer directly from an achiral precursor. We will explore a method adapted from the successful asymmetric synthesis of analogous oxo-tetrahydrofuran carboxylic acids, which utilizes a chiral titanium complex to induce enantioselectivity in an oxidative cleavage reaction.[2][3] This method is advantageous for its directness but may require significant optimization of the catalyst system and reaction conditions.

-

Strategy B: Enzymatic Kinetic Resolution: This strategy involves the synthesis of a racemic mixture of a 5-oxotetrahydrothiophene-2-carboxylic acid ester, followed by selective enzymatic hydrolysis. Lipases are highly effective biocatalysts for differentiating between enantiomers of an ester, hydrolyzing one significantly faster than the other.[4][5] This results in a mixture of the unreacted ester (one enantiomer) and the hydrolyzed carboxylic acid (the other enantiomer), which are easily separable. This method is often highly reliable, scalable, and provides access to both enantiomers from a single racemic batch.[5][6]

Workflow for Synthetic Strategies

The following diagram illustrates the two primary pathways discussed in this application note.

Caption: High-level workflows for the two primary synthetic routes.

Protocol 1: Asymmetric Synthesis via Catalytic Oxidation

This protocol is based on the highly effective asymmetric oxidation of cyclic 1,2-dione derivatives using a Sharpless-type catalyst system.[2] The proposed mechanism involves the formation of a chiral titanium-tartrate complex that coordinates to the dione precursor, directing the oxidant to attack one face of the molecule preferentially, leading to an enantioselective oxidative ring expansion/cleavage to form the desired thiolactone acid.

Step 1.1: Preparation of the Chiral Catalyst Complex